molecular formula C12H18N2O3 B1278138 tert-butyl N-(2-amino-4-methoxyphenyl)carbamate CAS No. 213118-56-0

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Cat. No. B1278138
M. Wt: 238.28 g/mol
InChI Key: RUTRVXDBOSVFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076332B2

Procedure details

10% Palladium on carbon (120 mg) was added to a solution of 4-methoxy-2-nitrophenylcarbamic acid t-butyl ester (Reference Compound No. 11-1, 1.3 g, 4.8 mmol) in methanol (20 mL), and then the reaction mixture was stirred under a hydrogen atmosphere at room temperature for 9 hours. The insoluble was filtered off, and then the solvent was evaporated under reduced pressure. The resulting solid was collected by filtration with hexane to give 1.1 g of the title reference compound as a pale brown solid quantitatively.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1[N+:16]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1[NH2:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)OC)[N+](=O)[O-])=O
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a hydrogen atmosphere at room temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration with hexane
CUSTOM
Type
CUSTOM
Details
to give 1.1 g of the title reference compound as a pale brown solid quantitatively

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)OC)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.